(5-Amino-2-bromopyridin-3-yl)methanol
CAS No.: 1805614-52-1
Cat. No.: VC7392810
Molecular Formula: C6H7BrN2O
Molecular Weight: 203.039
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1805614-52-1 |
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Molecular Formula | C6H7BrN2O |
Molecular Weight | 203.039 |
IUPAC Name | (5-amino-2-bromopyridin-3-yl)methanol |
Standard InChI | InChI=1S/C6H7BrN2O/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3,8H2 |
Standard InChI Key | LYPOVDFPFWNDDG-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1CO)Br)N |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Formula
(5-Amino-2-bromopyridin-3-yl)methanol belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. Its systematic IUPAC name reflects the positions of substituents:
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Amino group (-NH2) at position 5
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Bromo atom (-Br) at position 2
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Hydroxymethyl group (-CH2OH) at position 3
The molecular formula is C6H7BrN2O, with a molecular weight of 203.04 g/mol . Notably, a structural isomer, (5-Amino-3-bromopyridin-2-yl)methanol (CAS 1807033-61-9), has been documented with identical molecular formula and weight but differing substituent positions . This highlights the importance of precise positional descriptors in pyridine derivatives.
Spectroscopic and Crystallographic Data
While direct crystallographic data for (5-Amino-2-bromopyridin-3-yl)methanol is unavailable, related compounds offer insights:
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Nuclear Magnetic Resonance (NMR): For (6-Bromopyridin-3-yl)methanol (CAS 122306-01-8), characteristic proton signals include δ 8.38 ppm (d, J = 2.5 Hz, 1H, aromatic), 7.59 ppm (dd, J = 8.2, 2.6 Hz, 1H), and 4.42 ppm (s, 2H, -CH2-) . Similar splitting patterns are expected for the target compound.
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Mass Spectrometry: The molecular ion peak [M+H]+ for (6-Bromopyridin-3-yl)methanol appears at m/z 188.02, while the target compound’s higher molecular weight would shift this to m/z 204.04 .
Synthesis and Reaction Pathways
Direct Synthesis from Pyridine Precursors
The synthesis of brominated pyridinemethanol derivatives typically involves halogenation and hydroxylation steps. For example, (6-Bromopyridin-3-yl)methanol is synthesized via:
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Bromination: Reaction of pyridinemethanol with brominating agents like N-bromosuccinimide (NBS) in dichloromethane .
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Chlorination-Hydrolysis: Treatment with thionyl chloride (SOCl2) to form the chloromethyl intermediate, followed by hydrolysis with aqueous silver nitrate .
Example Reaction:
Functionalization of Amino Groups
Introducing amino groups often involves catalytic amination or reduction of nitro intermediates. For (5-Amino-3-bromopyridin-2-yl)methanol, a plausible route includes:
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Nitration of the pyridine ring followed by selective reduction to the amine.
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Protection-deprotection strategies to avoid side reactions during bromination.
Physicochemical Properties
Thermodynamic Parameters
Key properties inferred from analogs :
Property | Value |
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Molecular Weight | 203.04 g/mol |
Density | ~1.5 g/cm³ (estimated) |
Boiling Point | Not reported |
Melting Point | Not reported |
Log P (Octanol-Water) | 1.28 (consensus estimate) |
Solubility | 1.65 mg/mL in water |
Stability and Reactivity
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Thermal Stability: Pyridine derivatives are generally stable up to 200°C.
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Light Sensitivity: Brominated aromatics may degrade under UV light, necessitating storage in amber glass.
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Reactivity: The hydroxymethyl group undergoes esterification, etherification, and oxidation reactions, while the amino group participates in diazotization and acylation .
Applications in Pharmaceutical Chemistry
Antibiotic and Antiviral Agents
Brominated pyridines are key intermediates in antibiotics. For instance, (6-Bromopyridin-3-yl)methanol is used in synthesizing protease inhibitors targeting viral replication . The amino group enhances bioavailability by forming hydrogen bonds with biological targets.
Fluorescent Probes
The compound’s aromatic system allows conjugation with fluorophores. Derivatives of (5-Amino-3-bromopyridin-2-yl)methanol have been explored as pH-sensitive probes in cellular imaging .
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